

Introduction: The Versatile Scaffold of Substituted Prolinamides

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Compound of Interest

Compound Name: *1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide*

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Substituted prolinamides, carboxamide derivatives of the cyclic amino acid proline, represent a class of molecules with remarkable versatility and significance in modern chemistry and drug discovery. Their inherent chirality, conformational rigidity, and the tunability of their structure through substitution have made them privileged scaffolds in diverse scientific fields. Found within the structures of natural secondary metabolites, these compounds exhibit a wide spectrum of biological activities.^[1] The prolinamide core possesses the distinct electronic and spatial characteristics of peptide amide bonds, making them valuable as reverse-turn mimetics and ligands.^{[1][2]} More prominently, they have emerged as powerful asymmetric organocatalysts and are integral to numerous molecules of therapeutic importance, demonstrating activities ranging from anticancer to neuroprotective effects.^{[1][3][4][5]} This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and applications of substituted prolinamides, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthetic Strategies for Substituted Prolinamides

The efficacy of a prolinamide, whether as a catalyst or a therapeutic agent, is intrinsically linked to its three-dimensional structure. Therefore, robust and stereocontrolled synthetic methods are paramount.

General Synthesis via Amidation

The most common approach to synthesizing substituted prolinamides involves the amidation of an N-protected or N-substituted L-proline derivative. A widely adopted and efficient method is a two-stage, one-pot reaction.^[1]

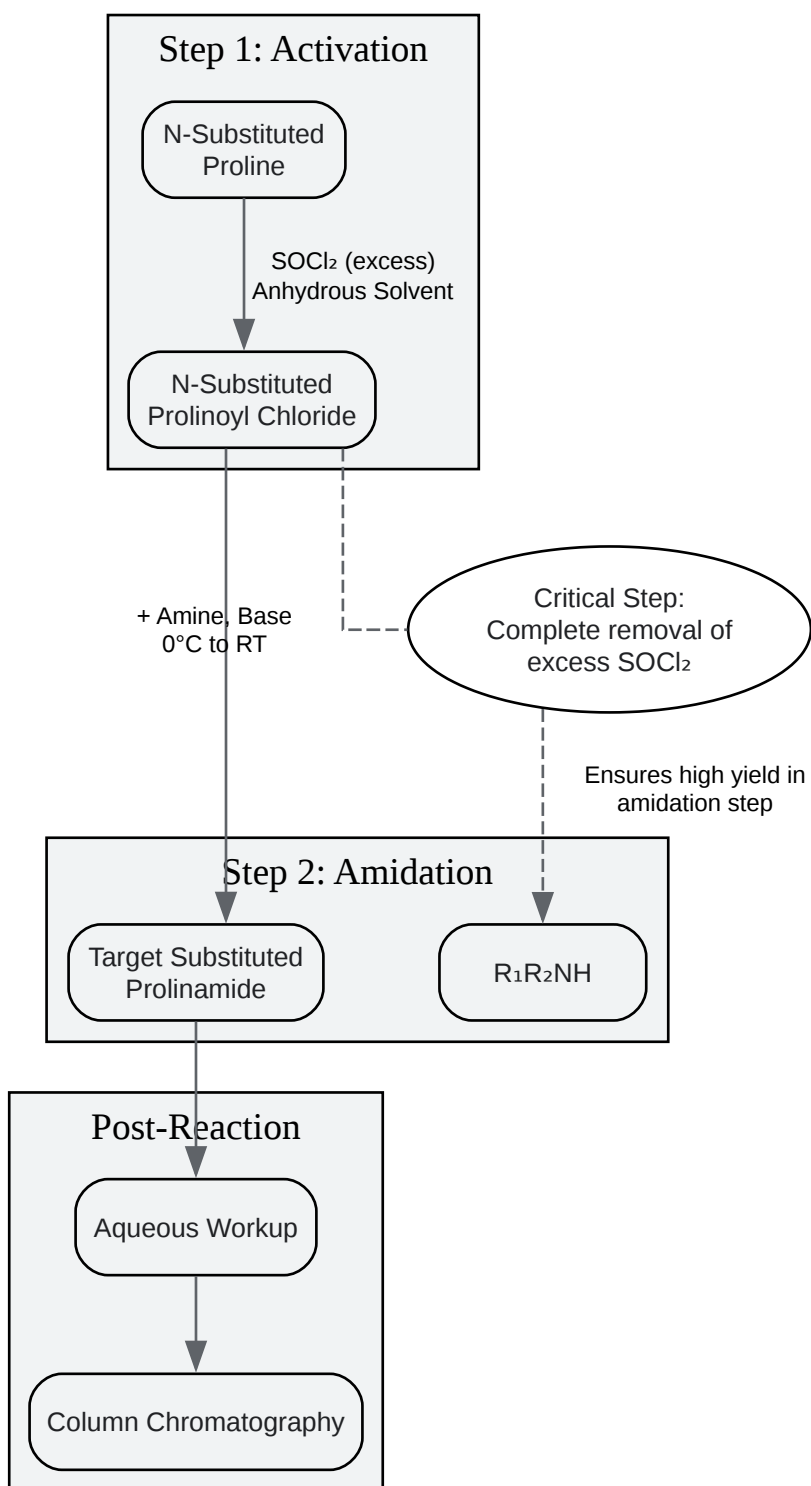
The causality behind this experimental design lies in the need to activate the carboxylic acid of proline for nucleophilic attack by an amine. Direct amidation is often inefficient. Therefore, the carboxyl group is first converted into a more reactive intermediate, such as an acid chloride. Thionyl chloride (SOCl_2) is a frequently used reagent for this activation step.

Experimental Protocol: One-Pot Synthesis of N-Aryl-L-Prolinamides^[1]

- **Acid Chloride Formation (Activation):** To a solution of the N-aryl-L-proline adduct (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride (SOCl_2 , typically 2-3 equivalents) dropwise at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by TLC.
- **Removal of Excess Reagent:** This step is critical for the success of the subsequent amidation. Excess SOCl_2 must be completely removed in situ under reduced pressure. Incomplete removal will lead to side reactions with the amine. Using only stoichiometric amounts of SOCl_2 often results in incomplete conversion to the acid chloride.^[1]
- **Amidation:** Re-dissolve the resulting N-aryl-L-proline acid chloride in an anhydrous solvent. Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) to neutralize the HCl generated.
- **Work-up and Purification:** Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water or a saturated aqueous solution of NaHCO_3 . The organic layer is separated, washed, dried over anhydrous Na_2SO_4 , filtered,

and concentrated. The crude product is purified by column chromatography to yield the target prolinamide.

This protocol is self-validating through rigorous characterization of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.[6]



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General workflow for the one-pot synthesis of substituted prolinamides.

Stereoselective Synthesis

For applications in asymmetric catalysis and medicine, achieving high optical purity is non-negotiable.

- **Chiral Pool Synthesis:** The most straightforward method utilizes enantiopure starting materials, such as commercially available L-proline or trans-4-hydroxy-L-proline.[7][8] This approach transfers the inherent chirality of the starting material to the final product.
- **Advanced Methodologies:** For more complex structures, particularly N-aryl prolinamides where the N-substituent itself can be a source of chirality or influence reactivity, more sophisticated methods are employed. One such elegant strategy combines enzymatic desymmetrization of cyclic meso-amines with Ugi-Smiles multicomponent chemistry to produce optically pure N-aryl prolinamides in a fully asymmetric process.[9][10]

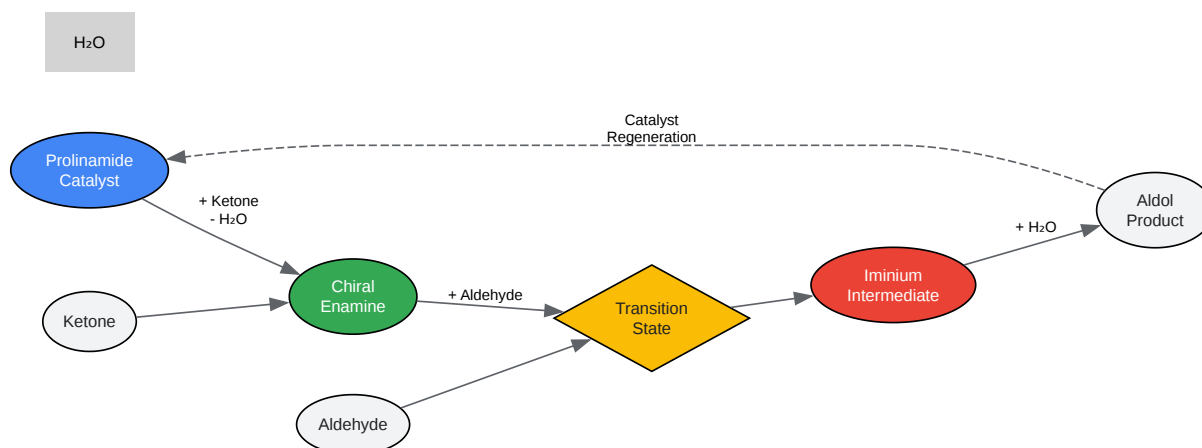
Part 2: Substituted Prolinamides in Asymmetric Organocatalysis

The rise of organocatalysis provided a fertile ground for prolinamide derivatives to flourish. Their ease of preparation and the ability to fine-tune their catalytic activity through simple structural modifications have made them a cornerstone of the field.[3] They typically operate via enamine-iminium catalysis, a mechanism analogous to that used by natural aldolase enzymes. [3]

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark transformation for which prolinamides have been extensively developed as catalysts.[11][12] The reaction involves the formation of a C-C bond between a ketone donor and an aldehyde acceptor.

Mechanism of Catalysis: The secondary amine of the prolinamide catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde. The stereochemical outcome is dictated by a highly organized transition state, stabilized by hydrogen bonding between the catalyst and the substrates. The amide N-H proton of the prolinamide is crucial, acting as a hydrogen bond donor to activate the aldehyde electrophile.[3] [13]



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Enamine catalytic cycle for a prolinamide-catalyzed aldol reaction.

Structure-Activity Relationship (SAR):

- **Amide N-H Acidity:** The enantioselectivity of the reaction often increases as the amide N-H becomes more acidic (a better hydrogen bond donor). This is achieved by introducing electron-withdrawing substituents on an N-aryl group.[3][13]
- **Terminal Hydroxyl Groups:** Prolinamides derived from α,β -hydroxyamines, which possess a terminal -OH group, show significantly enhanced catalytic efficiency and enantioselectivity. This hydroxyl group participates in a second hydrogen bond with the aldehyde, creating a more rigid and selective transition state.[13]
- **Steric Bulk:** The steric bulk of substituents on the amide nitrogen can influence stereoselectivity. For instance, an N-mesityl group was found to be optimal for the aldol reaction involving chloroacetone.[3]

The Asymmetric Michael Addition

Prolinamides are also highly efficient catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, a key reaction for forming C-C bonds and creating γ -nitrocarbonyl compounds.^{[14][15][16][17]} The underlying catalytic principle is the same enamine activation of the carbonyl donor. The stereoselectivity is governed by the catalyst's ability to direct the approach of the nitroalkene to the chiral enamine. Conformationally constrained prolinamide analogues, such as spirolactams, have been developed to enhance selectivity in these reactions.^{[17][18]}

Catalyst Structure	Reaction	Yield (%)	dr (syn:anti)	ee (%)	Reference
Adamantoyl L-Prolinamide	Propanal + trans- β -Nitrostyrene	95	80:20	99	[15]
(S)-N-((R)-2-hydroxy-1-phenylethyl)pyrrolidine-2-carboxamide	Cyclohexanone + 4-Nitrobenzaldehyde	99	>99:1	99	[19]
2,2'-Biphenol-based C1-symmetrical Prolinamide	Cyclohexanone + 4-Nitrobenzaldehyde (in water)	98	97:3	98	[7]
(S)-N-(2-(diphenylmethyl)pyrrolidin-1-yl)-1H-indole-2-carboxamide	Cyclohexanone + trans- β -Nitrostyrene	75	94:6	80	[16]

Table 1: Performance of various substituted prolinamides in asymmetric aldol and Michael reactions.

Part 3: Therapeutic Frontiers of Substituted Prolinamides

The structural features that make prolinamides excellent organocatalysts—chirality, rigidity, and hydrogen bonding capabilities—also make them promising scaffolds in medicinal chemistry.^[20]

Anticancer Agents

Substituted prolinamides have demonstrated significant potential as antiproliferative agents.

- **Cytotoxicity:** N-(4'-substituted phenyl)-l-prolinamides have shown potent cytotoxic activity against several human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinomas.^[1] In some cases, their efficacy surpassed that of the standard chemotherapeutic agent 5-fluorouracil.^[1]
- **Mechanism of Action:** A proposed mechanism for some prolinamide derivatives involves the selective targeting of dynamic nucleic acid secondary structures like G-quadruplexes.^[1] These structures are often found in the promoter regions of oncogenes, such as c-MYC. Selective binding and stabilization of the c-MYC G-quadruplex can suppress the gene's expression, thereby inhibiting cell growth and proliferation.^[1]

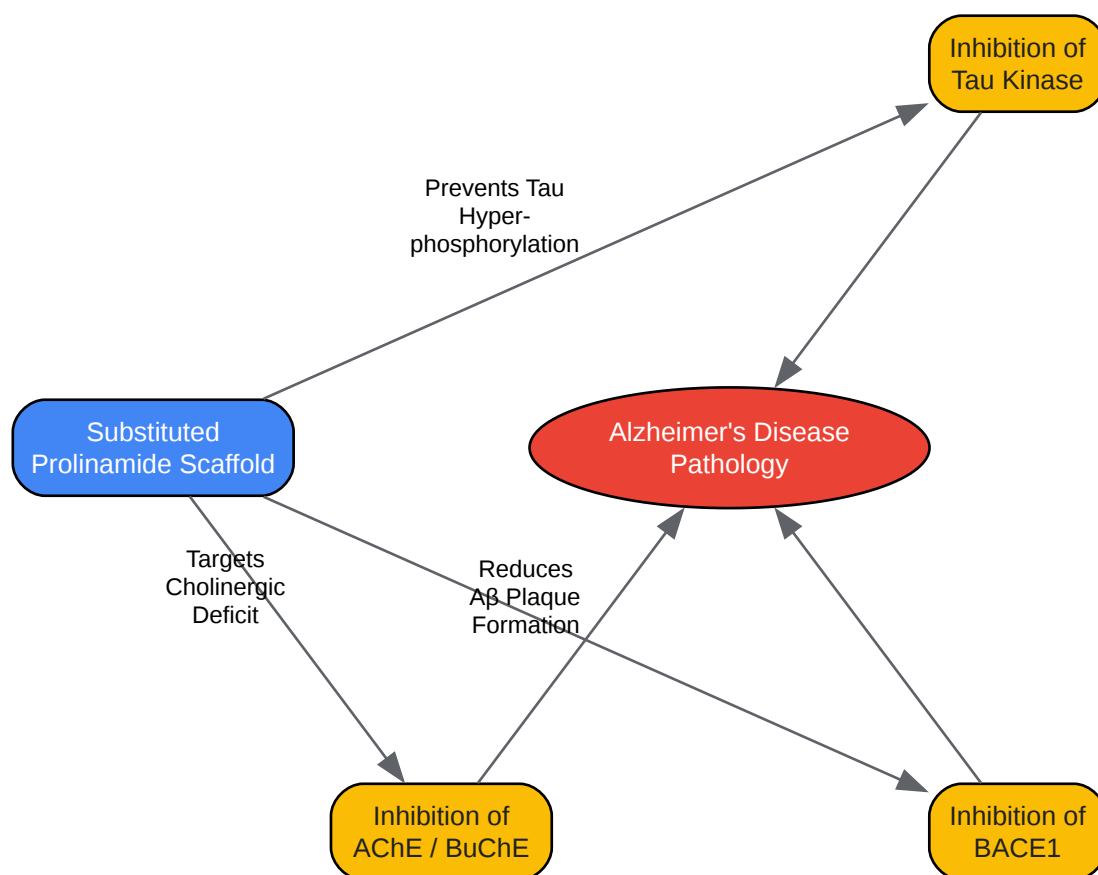
Compound	Cancer Cell Line	Activity (% Inhibition @ 100 μ M)	Reference
4a (N-(4-nitrophenyl)-N'-benzyl-L-prolinamide)	A549 (Lung)	95.41 \pm 0.67	[1]
4a (N-(4-nitrophenyl)-N'-benzyl-L-prolinamide)	HCT-116 (Colon)	93.33 \pm 1.36	[1]
4u (N-(4-nitrophenyl)-N'-(4-fluorobenzyl)-L-prolinamide)	A549 (Lung)	83.36 \pm 1.70	[1]
4u (N-(4-nitrophenyl)-N'-(4-fluorobenzyl)-L-prolinamide)	SGC7901 (Gastric)	91.98 \pm 1.54 (Low cell viability)	[1]

Table 2: In vitro anticancer activity of selected N-(4'-nitrophenyl)-l-prolinamides.

Agents for Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's makes multi-target inhibitors highly desirable. Computational studies have highlighted the potential of prolinamides to interact with several key proteins implicated in Alzheimer's pathogenesis.[5]

- **Multi-Target Inhibition:** In silico studies have shown that certain prolinamide derivatives can potentially inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1).[5][21] These enzymes are involved in the cholinergic deficit and the production of amyloid-beta plaques, two major hallmarks of the disease.
- **Lead Compounds:** Molecular dynamics simulations suggest that compounds like N,1-bis(4-nitrophenyl)pyrrolidine-2-carboxamide (P27) and 2-((4-nitrophenyl)prolyl)isoindoline (P19) form stable complexes with BACE1 and BuChE, respectively, showing superior binding affinities compared to reference ligands.[5]



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Multi-target therapeutic potential of prolinamides in Alzheimer's disease.

Other Therapeutic Applications

- Rho Kinase (ROCK) Inhibitors: Lead optimization of an initial hit compound led to the discovery of N-substituted prolinamido indazoles as highly potent ROCK inhibitors.[4][22] These compounds exhibited significant vasorelaxant activity in ex-vivo studies, making them promising candidates for treating hypertension, stroke, and other cardiovascular diseases.[4][22]
- Antimicrobial Agents: In the face of rising antibiotic resistance, prolinamides are being explored as mimics of proline-rich antimicrobial peptides (PR-AMPs). Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and show promise in this area, aiming to provide new avenues for combating bacterial infections.[6]

Conclusion and Future Outlook

Substituted prolinamides have firmly established themselves as a uniquely versatile and powerful class of molecules. Their journey from simple chiral building blocks to sophisticated, highly selective organocatalysts and promising multi-target therapeutic agents is a testament to the power of rational molecular design. The ease with which their steric and electronic properties can be modulated allows for the fine-tuning of their function, whether it is to create a specific chiral environment for a chemical reaction or to optimize binding to a biological target.

Future research will likely focus on several key areas. In catalysis, the development of even more active and robust catalysts, including those immobilized on solid supports for enhanced recyclability, will continue to be a priority.^[12] In medicinal chemistry, the integration of computational approaches with synthetic efforts will accelerate the discovery of prolinamide-based drugs with improved efficacy and pharmacokinetic profiles for complex diseases like cancer and neurodegeneration.^{[23][24]} The continued exploration of this privileged scaffold promises to yield further innovations across the chemical and biomedical sciences.

References

- Osinubi, A. et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. RSC Advances.
- Gawronski, J. et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules. [\[Link\]](#)
- Wang, C. et al. (2014). Design, Synthesis and Organocatalysis of 2,2'-Biphenol-Based Prolinamide Organocatalysts in the Asymmetric Direct Aldol Reaction in Water. Chinese Journal of Chemistry. [\[Link\]](#)
- Scarpino, A. et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [\[Link\]](#)
- Seto, Y. et al. (2015). Stereoselective Aldol Reaction in Aqueous Solution Using Prolinamido-Glycosides as Water-Compatible Organocatalyst. International Journal of Organic Chemistry. [\[Link\]](#)
- Pardo, J. et al. (2020). Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in^[3]rotaxanes. Chemical Science. [\[Link\]](#)

- Naziroglu, H. N. et al. (2012). Application of l-prolinamides as highly efficient organocatalysts for the asymmetric Michael addition of unmodified aldehydes to nitroalkenes. *Tetrahedron: Asymmetry*. [\[Link\]](#)
- Alza, E. & Pericàs, M. A. (2015). Chapter 6: Prolinamides as Asymmetric Organocatalysts. In *Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2*. Royal Society of Chemistry. [\[Link\]](#)
- M. M. Dell'Anna, et al. (2009). Novel supported and unsupported prolinamides as organocatalysts for enantioselective cyclization of triketones. *ResearchGate*. [\[Link\]](#)
- Oladipo, S. D. et al. (2024). Fully substituted prolinamide organocatalysts 2 and 3 and the proposed... *ResearchGate*. [\[Link\]](#)
- Chen, J-R. et al. (2012). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. *RSC Advances*. [\[Link\]](#)
- Meanwell, N. A. (2021). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. *The Journal of Organic Chemistry*. [\[Link\]](#)
- Li, R. et al. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. *Molecules*. [\[Link\]](#)
- Liew, Y. C. et al. (2022). Asymmetric Michael Addition of Cyclohexanones to trans- β -Nitrostyrene Catalyzed by Prolineamide-Based Organocatalyst. *AIP Conference Proceedings*. [\[Link\]](#)
- Osinubi, A. et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. *Bioorganic Chemistry*. [\[Link\]](#)
- Tang, Z. et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. *Proceedings of the National Academy of Sciences*. [\[Link\]](#)
- Li, R. et al. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. *PubMed*. [\[Link\]](#)

- Znabet, A. et al. (2012). Stereoselective synthesis of N-aryl proline amides by biotransformation–Ugi-Smiles sequence. *Organic & Biomolecular Chemistry*. [[Link](#)]
- Kelleher, F. et al. (2010). Structure-Reactivity Relationships of L-Proline Derived Spirolactams and α -Methyl Prolinamide Organocatalysts in... *Arrow@TU Dublin*. [[Link](#)]
- Kumar, A. et al. (2015). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. *The Journal of Organic Chemistry*. [[Link](#)]
- Tolomelli, A. et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. *European Journal of Organic Chemistry*. [[Link](#)]
- Oladipo, S. D. et al. (2024). Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies. *Journal of Biomolecular Structure and Dynamics*. [[Link](#)]
- Znabet, A. et al. (2012). Stereoselective synthesis of N-aryl proline amides by biotransformation-Ugi-Smiles sequence. *PubMed*. [[Link](#)]
- Kelleher, F. et al. (2010). Structure-Reactivity Relationships of L-Proline Derived Spirolactams and α -Methyl Prolinamide Organocatalysts in the Asymmetric Michael Addition Reaction of Aldehydes to Nitroolefins. *Arrow@TU Dublin*. [[Link](#)]
- Liu, Z. & Liu, L. (2019). Environmental Modulation of Chiral Prolinamide Catalysts for Stereodivergent Conjugate Addition. *ChemCatChem*. [[Link](#)]
- Unknown. (Year). CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
- Karoyan, P. & De Vains, J-R. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. *Amino Acids, Peptides and Proteins in Organic Chemistry*. [[Link](#)]
- A. A. Osinubi, et al. (2021). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. *ResearchGate*. [[Link](#)]

- S. D. Oladipo, et al. (2024). Anti-diabetic potentials of L-prolinamides: a computational study. ResearchGate. [\[Link\]](#)
- S. D. Oladipo, et al. (2024). Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies. ResearchGate. [\[Link\]](#)
- A. Scarpino, et al. (2022). Prolinamide organocatalysts 7a,b and the proposed transition state for... ResearchGate. [\[Link\]](#)
- Wolan, A. & Miszczyk, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [\[Link\]](#)
- A. H. Ammar, et al. (2018). (PDF) Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. ResearchGate. [\[Link\]](#)
- Kumar, A. et al. (2018). L-Proline catalysed synthesis and in silico studies of novel α -cyano bis(indolyl)chalcones as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Oladipo, S. D. et al. (2024). Hepatoprotective Activity of Proline Derivatives. IntechOpen. [\[Link\]](#)
- D. Manjaly, et al. (2007). Proline-rich polypeptides in Alzheimer's disease and neurodegenerative disorders - Therapeutic potential or a mirage?. ResearchGate. [\[Link\]](#)
- Manjaly, Z. R. et al. (2007). Proline-rich polypeptides in Alzheimer's disease and neurodegenerative disorders -- therapeutic potential or a mirage?. Current Alzheimer Research. [\[Link\]](#)
- Bobyntsev, I. I. et al. (2012). Neuroprotective Action of Proline-Rich polypeptide-1 in β -amyloid Induced Neurodegeneration in Rats. Neurochemical Research. [\[Link\]](#)
- Singh, C. et al. (2023). A comprehensive review of discovery and development of drugs discovered from 2020–2022. Future Journal of Pharmaceutical Sciences. [\[Link\]](#)

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Sources

- 1. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
- 4. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents [[mdpi.com](https://www.mdpi.com/)]
- 5. Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [[thieme-connect.com](https://www.thieme-connect.com/)]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Stereoselective synthesis of N-aryl proline amides by biotransformation-Ugi-Smiles sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 13. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. Application of l-prolinamides as highly efficient organocatalysts for the asymmetric Michael addition of unmodified aldehydes to nitroalkenes | Scilit [scilit.com]

- [15. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl L-prolinamide - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [16. pubs.aip.org \[pubs.aip.org\]](#)
- [17. arrow.tudublin.ie \[arrow.tudublin.ie\]](#)
- [18. "Structure-Reactivity Relationships of L-Proline Derived Spirolactams a" by Fintan Kelleher, Sinead Kelly et al. \[arrow.tudublin.ie\]](#)
- [19. pubs.acs.org \[pubs.acs.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. researchgate.net \[researchgate.net\]](#)
- [24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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